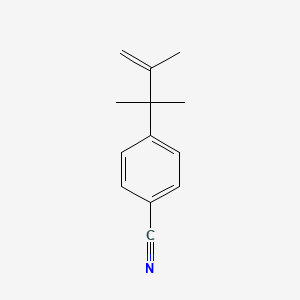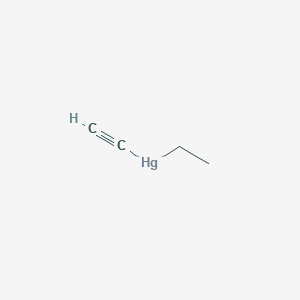![molecular formula C11H13N3S B14430620 N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea CAS No. 80412-16-4](/img/structure/B14430620.png)
N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of indole-2-carboxaldehyde with methylamine and thiourea under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the desired product.
Industrial Production Methods
Industrial production of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylmethyl)-N’-methylthiourea: Similar structure but with the indole moiety at the 3-position.
N-(1H-Indol-2-ylmethyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole moiety and the presence of the methyl group on the thiourea contribute to its distinct properties compared to similar compounds.
Properties
CAS No. |
80412-16-4 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(1H-indol-2-ylmethyl)-3-methylthiourea |
InChI |
InChI=1S/C11H13N3S/c1-12-11(15)13-7-9-6-8-4-2-3-5-10(8)14-9/h2-6,14H,7H2,1H3,(H2,12,13,15) |
InChI Key |
ZJECTXBYTXGTNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


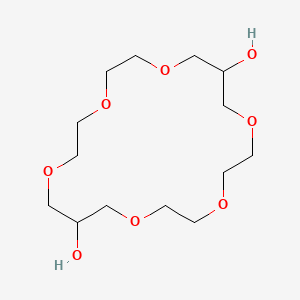
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
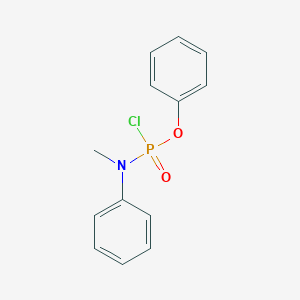
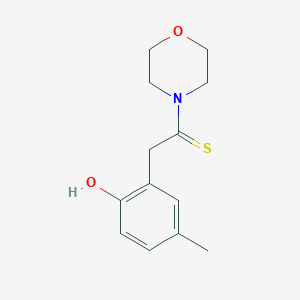
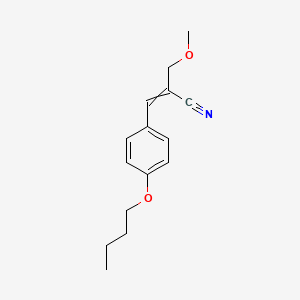
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
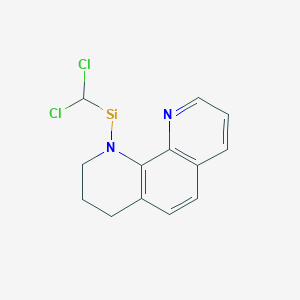
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
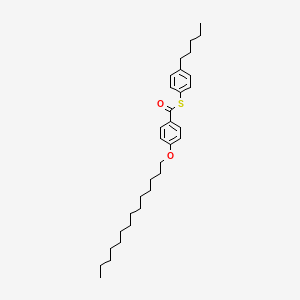
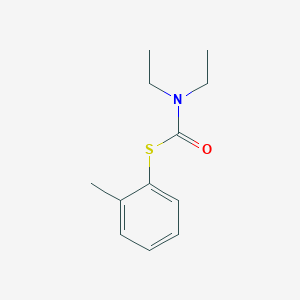
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
